molecular formula C19H28N2 B1436992 1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine CAS No. 2227206-05-3

1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine

Cat. No. B1436992
M. Wt: 284.4 g/mol
InChI Key: KBEDXAFOYZVAMQ-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative with a complex structure. It has a molecular formula of C19H28N2 and a molecular weight of 284.4 g/mol1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

Unfortunately, specific synthesis methods for “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, related compounds such as 4,4-dimethyl-2-cyclohexen-1-yl phenylcarbamate2 and 4,4-diphenyl-2-cyclohexen-1-one3 have been synthesized and studied. The synthesis of these related compounds might provide some insights into potential synthesis methods for the compound .



Molecular Structure Analysis

The molecular structure of “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” is complex, involving a piperazine ring attached to a dimethyl-phenylcyclohexene group1. However, detailed structural analysis or 3D structure data for this specific compound is not readily available in the literature.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, related compounds such as 4,4-diphenyl-2-cyclohexen-1-one have been studied in electrohydrodimerization reactions3. These studies might provide some insights into potential reactions involving the compound .



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, it’s known that the compound has a molecular formula of C19H28N2 and a molecular weight of 284.4 g/mol1.


Safety And Hazards

Specific safety and hazard information for “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” is not readily available in the literature. However, related compounds such as 4,4-dimethyl-2-cyclohexen-1-one are known to cause skin and eye irritation, and may cause respiratory irritation4.


Future Directions

Given the limited information available on “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be crucial for its potential applications.


Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be needed.


properties

IUPAC Name

1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16/h3-7,20H,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDXAFOYZVAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139554085

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Reactant of Route 2
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Reactant of Route 3
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Reactant of Route 4
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Reactant of Route 5
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Reactant of Route 6
1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine

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